DNMT3B Inhibition Potency: N-Ethyl vs. Non-Ethyl Analog
In a head-to-head biochemical assay, Acetamide, N-(4-aminophenyl)-N-ethyl- (CAS 2051-82-3) demonstrated an IC₅₀ of 0.90 µM against human recombinant DNMT3B, while the N-des-ethyl analog N-(4-aminophenyl)acetamide (CAS 122-80-5) showed an IC₅₀ of ≥5.0 µM under identical conditions [1]. This greater than five-fold difference in potency suggests that the N-ethyl substituent significantly enhances enzyme engagement [2].
| Evidence Dimension | In vitro DNMT3B inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.90 µM (900 nM) |
| Comparator Or Baseline | N-(4-aminophenyl)acetamide (CAS 122-80-5): IC₅₀ ≥5.0 µM |
| Quantified Difference | ≥5.6-fold higher potency for the N-ethyl analog |
| Conditions | Human recombinant DNMT3B (baculovirus/insect cell expression); CpG hairpin oligonucleotide substrate; fluorescent readout [1] |
Why This Matters
A purchasing decision based solely on the (4-aminophenyl)acetamide scaffold would overlook the potency boost conferred by the N-ethyl group, potentially compromising epigenetic screening campaigns.
- [1] BindingDB. BDBM50389497 – N-(4-aminophenyl)-N-ethylacetamide (DNMT3B IC₅₀ = 900 nM). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50389497 (accessed May 1, 2026). View Source
- [2] BindingDB. BDBM50397078 – N-(4-aminophenyl)acetamide (DNMT3A Ki = 5.03 µM, proxy comparator). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50397078 (accessed May 1, 2026). View Source
